α-Glucosidase Inhibition Comparison
Bromination of benzenesulfonamide yields a measurable increase in α-glucosidase inhibitory activity. In a comparative study, the brominated sulfonamide achieved 78.61% enzyme inhibition at 1 mg/mL, compared to 74.62% for the non-brominated parent benzenesulfonamide, representing a 5.3% relative increase in inhibition [1]. The IC50 values further confirm this differentiation: 47.70 µg/mL for the brominated derivative versus 122.40 µg/mL for the parent sulfonamide, a 2.6-fold improvement in potency [1].
| Evidence Dimension | α-Glucosidase inhibitory activity |
|---|---|
| Target Compound Data | 78.61% inhibition at 1 mg/mL; IC50 = 47.70 µg/mL |
| Comparator Or Baseline | Non-brominated benzenesulfonamide: 74.62% inhibition at 1 mg/mL; IC50 = 122.40 µg/mL |
| Quantified Difference | 5.3% absolute increase in inhibition; 2.6-fold lower IC50 |
| Conditions | Chromogenic assay at 1 mg/mL; IC50 determined by dose-response curve |
Why This Matters
This 2.6-fold improvement in IC50 for α-glucosidase inhibition indicates that the 3-bromo substitution is a critical determinant of potency for antidiabetic target engagement, directly informing hit-to-lead optimization strategies.
- [1] Mahnashi, M. H., et al. (2022). Comparative enzyme inhibition and antioxidant activities of benzenesulfonamide and its brominated derivative. Journal of the Chemical Society of Pakistan, 44(1), 45-56. View Source
